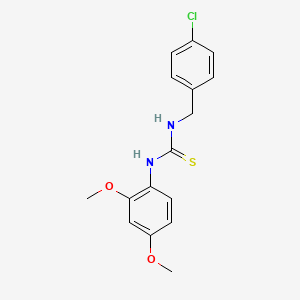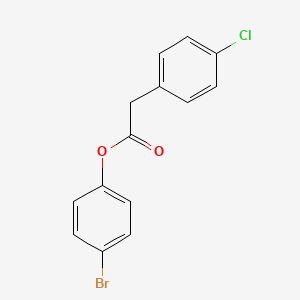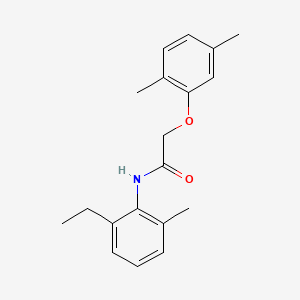
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea, commonly known as AG-3-5, is a chemical compound that has been extensively studied for its potential therapeutic applications. AG-3-5 belongs to the class of thiourea derivatives and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of AG-3-5 is not fully understood. However, it has been suggested that AG-3-5 exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, AG-3-5 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. AG-3-5 has also been reported to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
AG-3-5 has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of fungal and bacterial pathogens. AG-3-5 has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of AG-3-5 for lab experiments is its broad spectrum of biological activities. AG-3-5 has been shown to possess antitumor, anti-inflammatory, antifungal, antibacterial, and antiviral activities, making it a versatile compound for research. However, one of the limitations of AG-3-5 is its potential toxicity. AG-3-5 has been reported to exhibit cytotoxicity in some cell lines, and its safety profile needs to be further evaluated.
Future Directions
There are several future directions for the research of AG-3-5. One of the areas of research is the development of AG-3-5 analogs with improved pharmacological properties. Another area of research is the evaluation of the safety and efficacy of AG-3-5 in animal models and clinical trials. Additionally, the mechanism of action of AG-3-5 needs to be further elucidated to fully understand its biological activities. Finally, the potential of AG-3-5 as a lead compound for the development of new therapeutics needs to be explored further.
Synthesis Methods
The synthesis of AG-3-5 involves the reaction of 2,4-dimethoxybenzyl isothiocyanate with 4-chlorobenzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiourea, which is then converted to AG-3-5 by hydrolysis. This synthesis method has been reported to yield AG-3-5 in high purity and yield.
Scientific Research Applications
AG-3-5 has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antifungal activities. AG-3-5 has also been reported to exhibit potent activity against a wide range of bacteria, including drug-resistant strains. Additionally, AG-3-5 has been found to possess antiviral activity against several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-13-7-8-14(15(9-13)21-2)19-16(22)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYCQKMBZUNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)




![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)